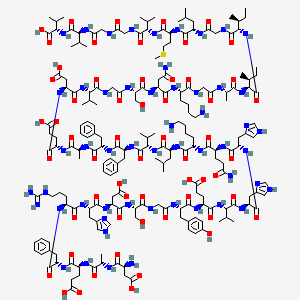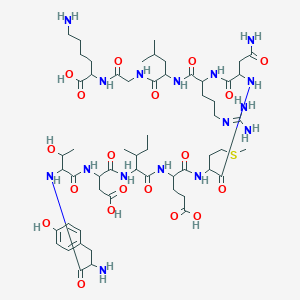
Kv3, Channel Containing Protein 567-585
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kv3, Channel Containing Protein (567-585) corresponds to amino acids 567 to 585 fragment of the Kv3.1b channel containing protein. Kv3 channel protein is expressed by parvalbumin (PV)-containing pallidal neurons .
Applications De Recherche Scientifique
Contribution to Neuronal Excitability
The Kv3 channel, particularly Kv3.1 and Kv3.2 proteins, plays a significant role in neuronal excitability. These proteins are critical in mediating currents that facilitate the repolarization of action potentials, allowing neurons to fire at high frequencies. They are particularly prominent in fast-spiking interneurons of the cortex and hippocampus and in neurons in the globus pallidus. These channels are essential for maintaining the fidelity of synaptic transmission and neuronal communication (Rudy et al., 1999).
Differential Subcellular Localization
Kv3.1 channel isoforms, due to alternative splicing, exhibit distinct subcellular localizations in neurons. These differences in localization are crucial for their function in neuronal signaling. For instance, Kv3.1a and Kv3.1b isoforms show differential expression in somatodendritic and axonal membranes, influencing their role in action potential propagation and synaptic transmission (Ozaita et al., 2002).
Role in High-Frequency Firing and Neurotransmitter Release
Kv3 channels, particularly Kv3.1 to Kv3.4, are uniquely associated with the ability of neurons to fire action potentials and release neurotransmitters at high rates. These channels enable rapid repolarization of action potentials, supporting high-frequency firing in various neuronal populations, such as auditory brain stem neurons and GABAergic interneurons. They are also involved in the regulation of neurotransmitter release at neuronal terminals (Kaczmarek & Zhang, 2017).
Implications in Neurological Disorders
Mutations or abnormal regulation of Kv3 channels have been linked to various neurological disorders, including ataxias, epilepsies, schizophrenia, and Alzheimer's disease. These channels' unique properties and distribution in the nervous system suggest their significant role in neuronal function and pathology (Serrano-Albarrás et al., 2018).
Influence on Cortical EEG Patterns and Seizure Susceptibility
Kv3.2 channels, in particular, have been found to influence cortical EEG patterns and increase susceptibility to epileptic seizures. Disruption in these channels can lead to alterations in cortical inhibitory mechanisms, impacting overall brain function and contributing to seizure genesis (Lau et al., 2000).
Propriétés
Formule moléculaire |
C₉₃H₁₅₆N₂₄O₂₈S₂ |
|---|---|
Poids moléculaire |
2122.50 |
Séquence |
One Letter Code: CKESPVIAKYMPTEAVRVT |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Agtad[cfwkyc]V](/img/structure/B1574774.png)
